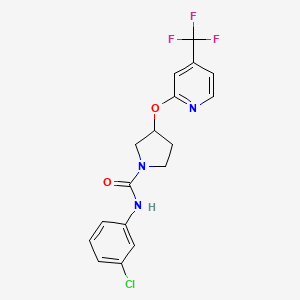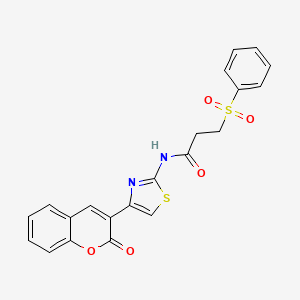![molecular formula C18H23F3N4O2 B2931792 N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034555-00-3](/img/structure/B2931792.png)
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a cyclopentyl group, an oxazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps, including the formation of the oxazole and pyrazole rings, followed by their coupling with the cyclopentyl group. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 3,5-dimethyl-1,2-oxazole.
Formation of the Pyrazole Ring: This can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the oxazole and pyrazole rings with the cyclopentyl group using reagents like N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions involving oxazole and pyrazole derivatives.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide
Uniqueness
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both oxazole and pyrazole rings, along with the cyclopentyl group, makes it distinct from other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O2/c1-12-15(13(2)27-23-12)11-17(26)25(14-5-3-4-6-14)10-9-24-8-7-16(22-24)18(19,20)21/h7-8,14H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRDLBLQWBTXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2931709.png)
![3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline](/img/structure/B2931711.png)
![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2931712.png)



![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2931720.png)



![2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931726.png)
![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)
![N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2931728.png)

